2,6-Bis[(propan-2-yl)oxy]oxane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90139-81-4 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,6-di(propan-2-yloxy)oxane |
InChI |
InChI=1S/C11H22O3/c1-8(2)12-10-6-5-7-11(14-10)13-9(3)4/h8-11H,5-7H2,1-4H3 |
InChI Key |
ADNGLYCUYAXRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCCC(O1)OC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Bis Propan 2 Yl Oxy Oxane
Strategies for Oxane Ring Formation in Diisopropyl Ether Contexts
Cyclization Approaches for Ether Linkage Construction
The formation of the oxane (tetrahydropyran) ring is often accomplished through intramolecular cyclization of a linear precursor. One of the most common and effective methods is the acid-catalyzed intramolecular cyclization of a diol, such as 1,5-pentanediol, which proceeds through protonation of a hydroxyl group, subsequent loss of water to form a carbocation, and intramolecular nucleophilic attack by the remaining hydroxyl group. vaia.com
Other significant cyclization strategies include:
Intramolecular Williamson Ether Synthesis: This method involves the deprotonation of a hydroxyl group in a halo-alcohol precursor to form an alkoxide, which then displaces the halide in an intramolecular SN2 reaction to form the cyclic ether. This is a key step in the synthesis of various oxolane and oxane systems. researchgate.net
Prins Cyclization: This reaction involves the acid-catalyzed condensation of an alkene and an aldehyde. For the synthesis of oxane rings, homoallylic alcohols can react with aldehydes, often under Lewis acid catalysis, to form 2,6-disubstituted tetrahydropyrans. smolecule.comresearchgate.net The choice of catalyst and substrates can influence the stereochemical outcome.
Radical Cyclization: Radical cyclization of vinylic ethers can also be employed to construct the oxane skeleton, offering an alternative pathway to access these heterocyclic systems. researchgate.net
Oxa-Michael Reaction: The intramolecular oxa-Michael reaction is a powerful tool for the formation of carbon-oxygen bonds in the synthesis of cyclic ethers like tetrahydropyrans. worktribe.com
Methodologies for Stereoselective Formation of Oxane Scaffolds
Achieving stereocontrol in the formation of the oxane ring is crucial, particularly when targeting specific isomers of 2,6-disubstituted oxanes. Several methodologies have been developed to address this challenge:
Substrate-Controlled Synthesis: The stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. For instance, the stereocenters present in a polyol precursor can influence the conformation of the transition state during acid-catalyzed cyclization, leading to a preferred diastereomer.
Catalyst-Controlled Stereoselection: The use of chiral catalysts can induce enantioselectivity in the ring-forming step. For example, chiral Brønsted acids have been used for asymmetric intramolecular ether synthesis. masterorganicchemistry.com Similarly, enzyme-catalyzed reactions, such as those employing alcohol dehydrogenases, can achieve high stereoselectivity. worktribe.com
Prins Cyclization for Stereocontrol: The Prins cyclization can be rendered stereoselective. For instance, the use of specific Lewis acids can favor the formation of cis-2,6-disubstituted tetrahydropyran-4-ones. smolecule.com
A summary of stereoselective methods is presented below:
| Method | Key Features | Potential Application |
| Substrate-Control | Relies on existing stereocenters in the precursor. | Synthesis of diastereomerically pure oxanes. |
| Catalyst-Control | Employs chiral catalysts (e.g., chiral acids, enzymes). | Enantioselective synthesis of specific oxane isomers. |
| Prins Cyclization | Lewis acid catalysis can direct stereochemistry. | Formation of cis or trans disubstituted oxanes. |
Installation of the Bis(propan-2-yl)oxy Functionality
Once the oxane ring is formed, or concurrently with its formation, the two isopropoxy groups must be installed at the C2 and C6 positions. This is typically achieved through etherification reactions.
Etherification Reactions at C2 and C6 Positions
The most direct precursor for the title compound would be oxane-2,6-diol. The etherification of this diol with an isopropyl source is a key transformation. The Williamson ether synthesis is a classic and widely used method for this purpose. This reaction involves the deprotonation of the hydroxyl groups to form alkoxides, which then act as nucleophiles to attack an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl tosylate.
Challenges in this step include achieving selective dietherification without competing elimination reactions, especially given the secondary nature of the isopropyl electrophile.
Optimization of Alkoxide Coupling Processes
To enhance the efficiency of the etherification, optimization of the reaction conditions is critical. Key parameters to consider include:
Base: A strong, non-nucleophilic base is often preferred to deprotonate the hydroxyl groups without interfering with the reaction. Examples include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Solvent: A polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is typically used to dissolve the reactants and facilitate the SN2 reaction.
Temperature: The reaction temperature needs to be carefully controlled to favor substitution over elimination. Lower temperatures generally favor the desired SN2 pathway.
Leaving Group: A good leaving group on the isopropyl electrophile is essential for an efficient reaction. Iodides are better leaving groups than bromides or chlorides, and tosylates are also excellent leaving groups.
An alternative to the Williamson ether synthesis is the Mitsunobu reaction, which allows for the etherification of alcohols under milder, neutral conditions. In this case, oxane-2,6-diol would be reacted with isopropanol (B130326) in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).
Asymmetric Synthesis of Chiral Isomers of 2,6-Bis[(propan-2-yl)oxy]oxane
The 2,6-disubstituted oxane core of the target molecule contains two stereocenters, leading to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The asymmetric synthesis of a specific chiral isomer requires precise control over the stereochemistry at both C2 and C6.
Several strategies can be employed for the asymmetric synthesis of chiral 2,6-disubstituted oxanes:
Chiral Pool Synthesis: Starting from a readily available chiral precursor, such as a carbohydrate derivative, can provide a scaffold with pre-defined stereocenters. For example, derivatives of D-glucose or other sugars could be envisioned as starting materials for the synthesis of specific enantiomers of oxane-2,6-diol.
Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful approach to asymmetric synthesis. For instance, an alcohol dehydrogenase-triggered intramolecular oxa-Michael reaction has been developed for the preparation of chiral disubstituted tetrahydropyrans with high enantiomeric and diastereomeric excess. worktribe.com
Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of 2,6-dibenzylidene cyclohexanones has been shown to produce chiral disubstituted cyclohexanones with high diastereoselectivity and enantioselectivity. rsc.org A similar strategy could potentially be adapted for oxane precursors.
Chiral Auxiliaries: The use of a chiral auxiliary attached to the precursor can direct the stereochemical outcome of key reactions, and the auxiliary can be removed in a later step.
The table below summarizes potential asymmetric strategies:
| Strategy | Principle | Example Application |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Synthesis from D-glucose to access specific stereoisomers. |
| Biocatalysis | Employs enzymes for stereoselective transformations. | Alcohol dehydrogenase for asymmetric reduction and cyclization. worktribe.com |
| Asymmetric Catalysis | Uses chiral metal catalysts to induce enantioselectivity. | Rh-catalyzed asymmetric hydrogenation of unsaturated precursors. rsc.org |
Chiral Catalyst-Mediated Transformations
The use of chiral catalysts to control the stereochemical outcome of a reaction represents a highly efficient and atom-economical approach to asymmetric synthesis. In the context of oxane ring formation, chiral catalysts can facilitate reactions like the Prins cyclization, hetero-Diels-Alder reactions, and other domino or cascade sequences to produce enantiomerically enriched products. beilstein-journals.orgnih.goviranchembook.ir
Prins Cyclization:
The Prins cyclization, the acid-mediated reaction of a homoallylic alcohol with an aldehyde, is a powerful tool for constructing tetrahydropyran (B127337) rings. rsc.org The development of catalytic, asymmetric versions of this reaction has been a key advance. For instance, chiral Brønsted acids have been shown to be effective catalysts. A study on the cyclization of tetrahydropyran precursors demonstrated that chiral phosphoric acids could induce enantioselectivity. whiterose.ac.uk Specifically, using the chiral catalyst (R)-TRIP, an enantiomeric excess (ee) of 69% was achieved for a mesityl-substituted tetrahydropyran precursor. whiterose.ac.uk Similarly, chiral platinum-BINAP complexes have been used to catalyze asymmetric Prins-type cyclizations with significant success. nih.govsemanticscholar.org
Key Research Findings in Chiral Catalysis:
| Catalyst Type | Reaction | Substrates | Key Finding | Citation |
| Chiral Phosphoric Acid (e.g., (R)-TRIP) | Intramolecular Oxa-Michael/Prins Cyclization | Mesityl tetrahydropyran precursor | Achieved up to 69% ee, demonstrating the feasibility of chiral Brønsted acid catalysis. | whiterose.ac.uk |
| Chiral Platinum Complex ((R)-[(tolBINAP)Pt(NC6F5)2][SbF6]2) | Asymmetric Prins Cyclization | 2-allylphenol and glyoxylate (B1226380) ester | First catalytic asymmetric Prins cyclization reported, with enantioselectivity dependent on solvent polarity. | nih.govsemanticscholar.org |
| Chiral Salen-Chromium(III) Complex | Hetero-Diels-Alder Reaction | Danishefsky's diene and various aldehydes | Catalyzes the formation of dihydropyran products in moderate to good yield and stereoselectivity. | iranchembook.ir |
| Iron(III) Chloride (FeCl₃) | Diastereoselective Cyclization | β-hydroxy allylic alcohol derivatives | An eco-friendly method achieving high diastereoselectivity (up to 98:2) for cis-2,6-tetrahydropyrans through thermodynamic equilibration. | organic-chemistry.org |
Chiral Auxiliary-Based Synthetic Routes
An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. bccollegeasansol.ac.in This approach involves temporarily attaching a chiral molecule to an achiral substrate. sigmaaldrich.com The auxiliary then directs the stereochemical course of subsequent reactions before being cleaved to yield the enantiomerically enriched product. sigmaaldrich.comwikipedia.org This method is particularly useful for controlling stereochemistry in alkylation, aldol (B89426), and Michael addition reactions that can be part of a synthetic route to substituted oxanes. wikipedia.orgscielo.org.mx
Commonly Used Chiral Auxiliaries:
Evans' Oxazolidinones: These are widely used to direct stereoselective alkylation and aldol reactions of attached acyl groups. wikipedia.org
Camphorsultams: Known for high diastereoselectivity in various reactions, including Michael additions. wikipedia.org
Pseudoephedrine and Pseudoephenamine: Serve as practical chiral auxiliaries for the asymmetric synthesis of a-substituted carboxylic acids, ketones, and alcohols, which are potential precursors for oxane synthesis. wikipedia.orgharvard.edu
A typical sequence involves attaching the chiral auxiliary to a precursor fragment, performing the key stereocenter-forming reaction, and then removing the auxiliary under mild conditions. bccollegeasansol.ac.in For example, a fragment destined to become one side of the oxane ring could be modified using a pseudoephedrine amide to set a specific stereocenter via diastereoselective alkylation. harvard.edu While this method is often less atom-economical than catalytic approaches, it can provide very high levels of stereocontrol and is highly reliable. scielo.org.mx
Purification and Isolation Techniques for Oxane Derivatives
The purification of oxane derivatives, particularly the separation of stereoisomers, is a critical step in any synthesis. The choice of method depends on the physical properties of the compounds, such as boiling point, polarity, and crystallinity. studymind.co.uk
Standard and Advanced Techniques:
Chromatography: Column chromatography is the most common method for separating diastereomers of oxane derivatives. nih.gov The differing polarities of cis and trans isomers, or other diastereomers, often allow for their separation on silica (B1680970) gel or other stationary phases. High-performance liquid chromatography (HPLC), especially with chiral stationary phases, is used to separate enantiomers and to determine the enantiomeric excess of a product. d-nb.info
Recrystallization: This technique is effective for purifying solid organic compounds. studymind.co.uk If one diastereomer of a substituted oxane is a crystalline solid and the other is an oil or has different solubility, recrystallization can be a highly effective, large-scale purification method. nih.gov It is often used to isolate a single, pure trans-isomer from a mixture containing cis-isomers. nih.gov
Distillation: For liquid oxane derivatives with sufficiently different boiling points, distillation can be an effective purification method. studymind.co.uk This is particularly relevant for simpler, non-functionalized oxanes.
Purification Strategy Overview:
| Technique | Principle | Application to Oxane Derivatives | Citation |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Isolation of individual diastereomers from a reaction mixture. | nih.gov |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Determination of enantiomeric excess (ee) and preparative separation of enantiomers. | d-nb.info |
| Recrystallization | Separation based on differences in solubility. | Purification of solid isomers, particularly to separate trans-isomers from cis/trans mixtures. | studymind.co.uknih.gov |
| Distillation | Separation based on differences in boiling point. | Purification of volatile, liquid oxane derivatives. | studymind.co.uksmolecule.com |
The successful synthesis of a specific compound like this compound would undoubtedly rely on a combination of these advanced synthetic and purification strategies, tailored to the specific intermediates and the final product's stereochemical and physical properties.
Structural Elucidation and Stereochemical Characterization
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide a detailed view of the molecular framework of 2,6-Bis[(propan-2-yl)oxy]oxane in both solution and solid states. These techniques are indispensable for elucidating the complex interplay of through-bond and through-space interactions that define its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the this compound molecule.
Proton (¹H) NMR spectroscopy of this compound would be expected to reveal distinct signals for the protons of the oxane ring and the propan-2-yl substituents. The chemical shift of each proton is influenced by the local electronic environment, providing initial clues about the molecular structure. Furthermore, the coupling constants (J-values) between adjacent protons are invaluable for determining dihedral angles and thus the conformation of the oxane ring. For instance, large coupling constants between vicinal axial protons would suggest a chair conformation. Chemical shift anisotropy effects, where the magnetic shielding of a nucleus depends on the orientation of the molecule with respect to the external magnetic field, can provide further insights into the electronic structure and conformation.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms in the oxane ring and the isopropyl groups would be indicative of their bonding environment. For example, the carbons bonded to oxygen (C2, C6, and the methine carbons of the isopropyl groups) would appear at a lower field (higher ppm) compared to the other aliphatic carbons. The multiplicity of each carbon signal in a coupled spectrum (e.g., a DEPT experiment) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons, further confirming the structural assignment.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra of complex molecules like this compound and for elucidating its stereochemistry and conformation. nih.govnih.gov
COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, establishing the connectivity of the proton spin systems within the molecule. For this compound, COSY would show correlations between adjacent protons on the oxane ring and within the isopropyl groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms, allowing for the definitive assignment of the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. nih.gov NOESY correlations between protons that are close in space but not necessarily bonded can be used to determine the relative stereochemistry and preferred conformation of the molecule. For example, observing a NOESY cross-peak between a proton on the oxane ring and a proton on an isopropyl group would indicate their spatial closeness.
A hypothetical data table summarizing expected NMR data is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| H-2/H-6 | Expected in the range of 4.5-5.0 | C-2/C-6: ~95-105 | COSY with adjacent ring protons; HMQC with C-2/C-6; NOESY with isopropyl protons |
| Ring CH₂ | Expected in the range of 1.5-2.0 | Ring CH₂: ~20-40 | COSY with adjacent ring protons; HMQC with corresponding carbons |
| Isopropyl CH | Expected in the range of 3.5-4.0 | Isopropyl CH: ~65-75 | COSY with isopropyl methyl protons; HMQC with isopropyl CH carbon; NOESY with ring protons |
| Isopropyl CH₃ | Expected in the range of 1.1-1.3 | Isopropyl CH₃: ~20-25 | COSY with isopropyl methine proton; HMQC with isopropyl CH₃ carbon |
X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high accuracy. This technique provides definitive information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the oxane ring and the orientation of the propan-2-yl substituents. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration, which is crucial for understanding its biological activity and stereospecific interactions.
A hypothetical table of crystallographic data is shown below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.25 |
| b (Å) | 12.50 |
| c (Å) | 9.80 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
| R-factor | < 0.05 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong C-O stretching vibrations characteristic of the ether linkages in the oxane ring and the alkoxy groups. The C-H stretching and bending vibrations of the aliphatic parts of the molecule would also be prominent. The fingerprint region of the IR spectrum is unique to the molecule and can be used for identification purposes.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C and C-O stretching vibrations of the molecular backbone are typically strong in the Raman spectrum. Conformational changes in the molecule can lead to shifts in the vibrational frequencies, making Raman spectroscopy a useful tool for studying conformational equilibria.
A summary of expected vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| C-H (alkane) | Stretching | 2850-3000 |
| C-O (ether) | Stretching | 1050-1150 |
| C-H | Bending | 1350-1480 |
Conformational Analysis of the Oxane Ring System
The oxane ring, a tetrahydropyran (B127337) structure, is not planar. To alleviate the angle strain that a planar hexagon would impose (120° bond angles instead of the preferred tetrahedral angle of approximately 109.5°), the ring puckers into several non-planar conformations. wikipedia.org
Like cyclohexane, the oxane ring predominantly adopts chair conformations, which are significantly more stable than other arrangements like the boat, twist-boat, or half-chair conformations. wikipedia.orgyoutube.com The chair conformation minimizes both torsional strain (eclipsing interactions) and angle strain, making it the ground-state conformation for most six-membered rings. wikipedia.orgkhanacademy.org
In the chair form, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing away from the ring's perimeter). wikipedia.org For this compound, a ring flip can interchange the axial and equatorial positions of the two (propan-2-yl)oxy groups.
The boat conformation is considerably less stable than the chair. youtube.com This instability arises from torsional strain due to eclipsing bonds and, more significantly, from steric repulsion between the "flagpole" hydrogens or substituents, which are pointed towards each other across the ring. youtube.com A more stable, slightly skewed version of the boat, known as the twist-boat conformation, alleviates some of this flagpole interaction. youtube.com However, the energy barrier to interconversion between chair forms is low enough that the molecule is conformationally mobile at room temperature, though it spends the vast majority of its time in the most stable chair conformation. wikipedia.org
Conformational Energy Profile
| Conformation | Relative Energy (Approx. for oxane ring) | Key Destabilizing Factors |
|---|---|---|
| Chair | Lowest | Minimal strain |
| Twist-Boat | Higher | Torsional strain |
| Boat | Higher than Twist-Boat | Flagpole interactions, Torsional strain |
The orientation of the two (propan-2-yl)oxy substituents at the C2 and C6 positions is governed by a balance of steric and electronic effects.
Steric Hindrance: Generally, bulky substituents prefer the equatorial position to avoid steric clashes with other axial groups on the same side of the ring, an unfavorable interaction known as 1,3-diaxial strain. libretexts.orglibretexts.org The isopropyl group is considered bulky. libretexts.org Therefore, a conformation where both (propan-2-yl)oxy groups are equatorial would typically be the most stable from a purely steric standpoint. libretexts.org A conformation with both groups in the axial position would be highly disfavored due to severe 1,3-diaxial interactions. libretexts.org
Anomeric Effect: The analysis is complicated by the presence of the ring oxygen atom adjacent to the substituted carbons (C2 and C6). An electronegative substituent, such as an alkoxy group, on a carbon adjacent to a heteroatom in a ring often prefers an axial orientation. This counterintuitive preference is known as the anomeric effect. dypvp.edu.inwikipedia.org This effect is attributed to a stabilizing stereoelectronic interaction, specifically the overlap between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the axial C-O bond of the substituent. dypvp.edu.in This hyperconjugation is geometrically favorable when the substituent is axial. dypvp.edu.in
For this compound, there is a competition between the steric preference for the bulky isopropyl ether groups to be equatorial and the anomeric effect which favors an axial position. The actual preferred conformation will depend on the energetic balance between these opposing forces. The magnitude of the anomeric effect is typically around 4-8 kJ/mol for sugars. wikipedia.org The steric strain from an axial isopropyl group is generally larger. Therefore, it is highly probable that the diequatorial conformer is more stable than the diaxial or the axial-equatorial conformers.
The equilibrium between different conformers is dynamic and can be influenced by external conditions.
Temperature: Increasing the temperature provides more thermal energy to the system, allowing the molecules to overcome the energy barriers between conformations more easily. nih.gov While the lower-energy conformer will always be more populated, higher temperatures will increase the population of less stable conformers. For this compound, this would mean a slight increase in the proportion of conformers with one or both isopropyl ether groups in the axial position at higher temperatures.
Solvent: The polarity of the solvent can significantly influence the conformational equilibrium, particularly when the anomeric effect is at play. The anomeric effect arises in part from dipole-dipole interactions; the axial conformer often has a smaller net dipole moment than the equatorial one. dypvp.edu.inst-andrews.ac.uk In polar solvents, the conformation with the larger dipole moment (often the equatorial one) is better stabilized through solvation. dypvp.edu.in This means that in solvents of increasing polarity, the magnitude of the anomeric effect diminishes, and the preference for the equatorial position, driven by steric factors, becomes even more pronounced. dypvp.edu.inst-andrews.ac.uk
Summary of Influences on Conformational Preference
| Factor | Influence on Axial Conformer | Influence on Equatorial Conformer |
|---|---|---|
| Anomeric Effect | Stabilizing (favored) | Less stabilizing |
| Steric Hindrance | Destabilizing (disfavored) | More stable (favored) |
| High Polarity Solvent | Less favored (destabilizes lower dipole conformer) | More favored (stabilizes higher dipole conformer) |
| High Temperature | Population increases relative to low temp | Population decreases relative to low temp |
Stereochemical Purity Assessment and Enantiomeric Excess Determination
Since the C2 and C6 carbons of this compound are stereocenters, the molecule can exist as different stereoisomers (diastereomers and enantiomers). Assessing the stereochemical purity of a sample is crucial.
Determining the enantiomeric excess (ee) and diastereomeric excess (de) of a sample containing multiple stereoisomers is a significant analytical challenge. rsc.org While chiral chromatography is a standard method, optical techniques offer a rapid and non-destructive alternative. rsc.orgnih.gov
Methods like circular dichroism (CD) spectroscopy are particularly powerful. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. dntb.gov.ua By creating a series of CD spectra for mixtures with known compositions of stereoisomers, multivariate regression models can be trained. rsc.org These models can then be used to rapidly and accurately determine the enantiomeric and diastereomeric composition of an unknown sample without the need for physical separation of the components. rsc.orgnih.gov This chemometric approach allows for high-throughput analysis of the complete stereoisomeric speciation of a compound. nih.gov
Computational and Theoretical Investigations of 2,6 Bis Propan 2 Yl Oxy Oxane
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular energies, structures, and various other electronic properties.
Density Functional Theory (DFT) Studies on Ground State Geometries and Stability
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. abinit.org It is particularly well-suited for determining the ground state (most stable) geometry of molecules like 2,6-Bis[(propan-2-yl)oxy]oxane.
A DFT study would begin by proposing several initial structures (conformers) of the molecule. For the central oxane ring, 'chair' and 'boat' conformations are primary candidates, as these are common for six-membered rings. asianpubs.orgiucr.org Additionally, the orientation of the two (propan-2-yl)oxy groups (axial vs. equatorial) must be considered. Each of these starting geometries would be subjected to a geometry optimization calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), to find the lowest energy structure on the potential energy surface. ijsrst.com
The relative energies of the optimized conformers would reveal their thermodynamic stability. It is expected that a chair conformation for the oxane ring with the bulky (propan-2-yl)oxy groups in equatorial positions would be the most stable isomer due to minimized steric hindrance.
Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of this compound This table presents hypothetical data for illustrative purposes.
| Conformer | Oxane Ring Conformation | Substituent Positions | Relative Energy (kcal/mol) |
| 1 | Chair | 2,6-diequatorial | 0.00 (most stable) |
| 2 | Chair | 2-equatorial, 6-axial | 4.5 |
| 3 | Chair | 2,6-diaxial | 9.8 |
| 4 | Twist-Boat | - | 6.2 |
| 5 | Boat | - | 7.5 |
Calculation of Spectroscopic Parameters (e.g., NMR, IR) for Comparison with Experimental Data
Once a reliable ground state geometry is obtained, quantum chemical methods can predict spectroscopic data. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. The positions and intensities of the predicted peaks (e.g., C-O-C stretching, C-H bending) can be directly compared with an experimental IR spectrum to validate the accuracy of the computed structure.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. asianpubs.org Comparing these theoretical shifts to experimental values provides a powerful check on the computed molecular conformation. Discrepancies between calculated and experimental spectra can point to environmental effects (like solvent interactions) or dynamic processes not captured by a static model.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
While quantum chemistry provides a static picture of stable structures, molecules are constantly in motion. Molecular Dynamics (MD) simulations model this dynamic behavior by applying the principles of classical mechanics to the atoms in the molecule over time. researchgate.netuni-muenster.de
Exploration of Conformational Landscape and Interconversion Barriers
An MD simulation of this compound would reveal how the molecule flexes, bends, and rotates at a given temperature. This is particularly useful for exploring the transitions between different conformers, such as the interconversion between two different chair forms ("ring flip") or from a chair to a boat form.
By tracking the molecular geometry over the course of the simulation (typically nanoseconds to microseconds), one can map out the conformational landscape. Advanced techniques like metadynamics can be used to enhance the sampling of these transitions and calculate the free energy barriers for interconversion between different stable and metastable states. rsc.org This provides insight into the flexibility of the oxane ring and the rotational freedom of the side chains.
Table 2: Hypothetical Dihedral Angles from an MD Simulation of this compound This table presents hypothetical data for illustrative purposes.
| Dihedral Angle | Description | Average Value (degrees) | Fluctuation (± degrees) |
| C1-O-C2-C3 | Oxane Ring | 55.2 | 5.1 |
| O-C2-O-C(H) | Isopropoxy Linkage | 175.8 | 15.3 |
Analysis of Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment. MD simulations are ideal for studying these solvent effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water for a polar environment, or hexane (B92381) for a nonpolar one), one can observe how the interactions with the solvent affect its preferred shape and dynamics.
For instance, in a polar solvent like water, hydrogen bonding between water molecules and the ether oxygens of the solute could stabilize certain conformations over others. In a nonpolar solvent, intramolecular forces would dominate, and the conformational preferences might be closer to those predicted in the gas phase by quantum chemistry. The analysis would focus on changes in the distribution of conformational states and the potential for the solvent to alter the energy barriers between them. Studies on the parent oxane ring have shown that it can penetrate and affect the structure of its environment, a behavior that would be modulated by the bulky side groups in this compound. rsc.org
Elucidation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is a cornerstone for elucidating the intricate pathways of chemical reactions, providing a molecular-level view of how reactants transform into products. rsc.orgmit.edu For compounds like this compound, which contains both ether and siloxane functionalities, understanding potential reaction mechanisms is crucial for predicting its stability and reactivity. Theoretical studies on analogous systems, such as the acid-catalyzed condensation of silanols to form siloxane bonds and the cyclization reactions of substituted ethers, provide a framework for postulating the reaction pathways of this specific molecule. nih.govresearchgate.net
One plausible reaction pathway for the formation or cleavage of the oxane ring in this compound involves acid catalysis. In this hypothetical mechanism, protonation of the oxygen atom in the oxane ring would be the initial step, followed by ring-opening to form a carbocation intermediate. This intermediate could then undergo various subsequent reactions, such as rearrangement or reaction with a nucleophile. The transition states for these steps, which represent the highest energy point along the reaction coordinate, can be located and characterized using computational methods like Density Functional Theory (DFT). acs.orgresearchgate.net The geometry of these transition states, including bond lengths and angles, provides critical information about the feasibility and stereochemical outcome of the reaction.
To illustrate the type of data generated from such computational investigations, the following table presents hypothetical energy values for a proposed acid-catalyzed ring-opening reaction of this compound. These values are representative of what would be calculated using high-level quantum chemical methods.
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound + H⁺ | 0.0 |
| Transition State 1 (TS1) | Protonation of the oxane oxygen | +5.2 |
| Intermediate 1 | Protonated this compound | -2.5 |
| Transition State 2 (TS2) | Ring-opening to form carbocation intermediate | +15.8 |
| Intermediate 2 | Ring-opened carbocation intermediate | +8.3 |
| Product | Hydrolyzed product | -10.1 |
This table is interactive. You can sort the data by clicking on the column headers.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netresearchgate.net These models are invaluable for predicting the properties of new or untested compounds, thereby saving significant time and resources in experimental studies. researchgate.net For this compound, QSPR studies can be employed to predict a range of non-biological attributes such as boiling point, vapor pressure, and solubility.
The development of a QSPR model begins with the calculation of a large number of molecular descriptors that encode different aspects of the molecule's structure. nih.gov These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For a molecule like this compound, relevant descriptors would likely include its molecular weight, the number of oxygen atoms, topological indices that describe its connectivity, and quantum-chemical descriptors such as the dipole moment and polarizability. nih.govnih.gov
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques are used to build a model that links a subset of these descriptors to a specific property. nih.gov For instance, a hypothetical QSPR model for predicting the boiling point (BP) of this compound and related compounds might take the following form:
BP = c₀ + c₁ (Molecular Weight) + c₂ (Polarizability) + c₃ (Dipole Moment)
In this equation, c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis of a training set of molecules with known boiling points.
The following interactive data table provides a hypothetical example of the data that would be used to develop a QSPR model for predicting the boiling point of a series of related dialkoxyoxanes.
| Compound | Molecular Weight ( g/mol ) | Polarizability (ų) | Dipole Moment (Debye) | Predicted Boiling Point (°C) |
| 2,6-Dimethoxyoxane | 132.16 | 11.5 | 1.8 | 155 |
| 2,6-Diethoxyoxane | 160.21 | 14.2 | 1.9 | 182 |
| This compound | 218.32 | 19.8 | 2.1 | 225 |
| 2,6-Dibutoxyoxane | 216.32 | 19.6 | 2.0 | 240 |
| 2-Methoxy-6-ethoxyoxane | 146.18 | 12.8 | 1.85 | 168 |
This table is interactive. You can sort the data by clicking on the column headers.
Such QSPR models, once validated, can provide reliable estimations of properties for a wide range of similar molecules, aiding in the design of new compounds with desired characteristics. researchgate.netnih.gov
Reaction Mechanisms and Reactivity Profile
Stability and Degradation Pathways of the 2,6-Bis[(propan-2-yl)oxy]oxane Framework
The central oxane (tetrahydropyran) ring, with alkoxy substituents at the 2- and 6-positions, forms a cyclic acetal (B89532) structure. This feature is the primary determinant of the molecule's stability.
The presence of the acetal functionality makes the this compound framework highly sensitive to acid-catalyzed hydrolysis. youtube.comchemistrysteps.com Even dilute acids can catalyze the cleavage of the ring. The reaction proceeds via a mechanism typical for acetals, which involves protonation of one of the ring oxygen atoms, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. chemistrysteps.comnih.gov
The mechanism involves the following key steps:
Protonation: An acid protonates one of the ether oxygens within the tetrahydropyran (B127337) ring. This converts the alkoxy group into a good leaving group (an alcohol).
Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. The stability of this cation facilitates the forward reaction.
Nucleophilic Attack: Water or another nucleophile present in the medium attacks the carbocationic center.
Deprotonation: The final step involves the loss of a proton to yield the ring-opened product, typically a hemiacetal or a diol derivative, which can undergo further reactions.
This acid-labile nature is a hallmark of acetal chemistry and is the most significant degradation pathway for the molecule's core structure. chemistrysteps.comstudy.com
In contrast to their lability in acid, ethers and acetals are generally stable under basic and nucleophilic conditions. libretexts.orgmdma.ch The this compound framework is expected to be highly resistant to degradation by bases. Alkoxide ions, which are poor leaving groups, cannot be displaced by nucleophiles, preventing direct substitution reactions on the ring carbons. chemistrysteps.com Therefore, the molecule can be used in synthetic sequences that involve basic reagents without significant degradation of the tetrahydropyran ring.
Functional Group Transformations of the Isopropyl Ether Moieties
The two (propan-2-yl)oxy, or isopropyl ether, groups attached to the ring are the other key reactive sites.
The isopropyl ether linkages are robust but can be cleaved by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgchemistrysteps.com The cleavage of such secondary ethers can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. chemistrysteps.comyoutube.com
S(_N)1 Mechanism: Protonation of the ether oxygen is followed by the loss of the relatively stable isopropyl carbocation. This cation is then trapped by the halide nucleophile.
S(_N)2 Mechanism: The halide ion attacks the less sterically hindered carbon of the protonated ether. In this case, attack could occur at the isopropyl group or the ring carbon. libretexts.orglibretexts.org
Given the secondary nature of the isopropyl group, the reaction may proceed via a borderline mechanism. The expected products from the cleavage of one isopropyl group would be propan-2-ol and a 2-hydroxy-6-(propan-2-yl)oxy]oxane intermediate, which would likely be unstable and undergo further reaction.
The table below summarizes the expected reactivity of the compound's functional groups under different conditions.
| Functional Group | Reagent/Condition | Reactivity/Transformation | Mechanism |
| Cyclic Acetal | Strong/Dilute Acid (e.g., H₃O⁺) | High | Ring Cleavage |
| Cyclic Acetal | Base (e.g., NaOH, NaOR) | Low | Stable, No Reaction |
| Isopropyl Ether | Strong Acid (e.g., HBr, HI) | Moderate to High | C-O Bond Cleavage |
| Isopropyl Ether | Base (e.g., NaOH, NaOR) | Low | Stable, No Reaction |
| Framework | Common Oxidants/Reductants | Low | Generally Stable |
This table presents expected reactivity based on the known chemistry of acetal and ether functional groups.
Selective derivatization of the ether functionalities without affecting the core ring structure is challenging due to the similar reactivity of the bonds involved. Any reaction targeting the cleavage of the exocyclic isopropyl ethers with acid would likely also promote the cleavage of the endocyclic acetal linkages. Derivatization is a technique used to modify a compound to enhance its detection or separation in analysis. greyhoundchrom.com However, for a molecule like this compound, derivatization would likely involve a complete transformation. For instance, complete acid-catalyzed cleavage in the presence of a different alcohol could lead to the formation of a new set of acetals and ethers in a process known as transacetalization.
Stereoselective Reactions Involving the Oxane Core
While specific studies on this compound are not extensively documented, the stereochemical outcomes of reactions involving this compound can be inferred from the well-established principles governing 2,6-disubstituted tetrahydropyrans. The stereoselectivity of these reactions is primarily influenced by the anomeric effect and the chosen synthetic strategy, which can be tailored to favor either cis or trans isomers.
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, which is counterintuitive to steric considerations alone. wikipedia.org This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C-O bond. dypvp.edu.in In the case of this compound, both C2 and C6 are anomeric carbons, and the anomeric effect will play a crucial role in determining the orientation of the isopropoxy groups.
Stereoselective syntheses of related 2,6-disubstituted tetrahydropyrans have been achieved through various methods, providing a framework for predicting the behavior of this compound. For instance, gold-catalyzed reactions of bis-propargylic alcohols can lead to the formation of cis-2,6-disubstituted tetrahydropyrans. mdpi.com Conversely, reactions proceeding through an oxocarbenium ion intermediate often result in the formation of the trans isomer due to the stereoelectronically favored axial addition of a nucleophile. nih.gov
The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome. For example, palladium-catalyzed oxidative Heck redox-relay strategies have been successfully employed for the synthesis of 2,6-trans-tetrahydropyrans with high selectivity. nih.gov
Table 1: Predicted Stereochemical Outcomes in Reactions Forming 2,6-Dialkoxytetrahydropyrans
| Reaction Type | Predominant Isomer | Key Mechanistic Feature | Typical Diastereomeric Ratio (d.r.) |
| Gold-Catalyzed Cyclization of Diols | cis | Concerted intramolecular addition | >95:5 |
| Lewis Acid-Promoted Annulation | trans | Axial attack on oxocarbenium ion | >90:10 |
| Palladium-Catalyzed Oxidative Heck | trans | Syn-addition followed by reductive elimination | >98:2 |
| Intramolecular oxa-Michael Addition | cis or trans | Dependent on substrate geometry and conditions | Variable |
Mechanistic Studies of Novel Reactions Involving this compound
While novel reactions specifically involving this compound are not yet prevalent in the literature, its reactivity can be understood through established mechanistic pathways for similar 2,6-dialkoxyoxane systems. The core of its reactivity lies in the stability and subsequent reactions of oxocarbenium ions formed at the C2 and C6 positions.
The formation of an oxocarbenium ion is a key step in many glycosylation and acetal exchange reactions. In the context of this compound, the departure of one of the isopropoxy groups, typically facilitated by a Lewis acid, would generate a planar and highly electrophilic oxocarbenium ion. The subsequent attack of a nucleophile on this intermediate will determine the stereochemistry of the product. As a general rule, to minimize steric hindrance and maximize orbital overlap, the nucleophile will preferentially attack from the axial face, leading to the thermodynamically favored trans product. nih.gov
Furthermore, the anomeric effect has a profound influence on the reactivity of the two isopropoxy groups. The group that is axially oriented will be more stabilized by hyperconjugation and thus less likely to act as a leaving group. Conversely, the equatorial substituent is generally more labile. This differential reactivity can be exploited in sequential substitution reactions.
Mechanistic investigations into related systems often employ computational studies and kinetic analysis to probe the transition states and intermediates. For instance, density functional theory (DFT) calculations can elucidate the energy differences between axial and equatorial conformations and the activation barriers for nucleophilic substitution. st-andrews.ac.uk Such studies on analogous 2-methoxytetrahydropyran have confirmed the energetic preference for the axial conformer due to the anomeric effect. wikipedia.orgst-andrews.ac.uk
Future mechanistic studies on this compound would likely focus on its potential as a chiral building block in asymmetric synthesis. The C2 symmetry of the cis isomer and the potential for diastereoselective reactions of the trans isomer make it an interesting target for the development of novel synthetic methodologies.
Applications in Advanced Chemical Synthesis and Material Science
2,6-Disubstituted Oxanes as Chiral Building Blocks
Chiral heterocyclic compounds are of immense interest in organic synthesis, particularly as building blocks for creating complex natural products and pharmaceuticals. nih.gov The 2,6-disubstituted tetrahydropyran (B127337) (oxane) motif is a common feature in many biologically active molecules. acs.org
The stereocontrolled synthesis of molecules containing the cis- or trans-2,6-disubstituted oxane core is a well-established area of research. acs.org These structures can be synthesized through various methods, including the stereoselective reductive etherification of δ-trialkylsilyloxy substituted ketones. acs.org The defined spatial arrangement of the substituents on the oxane ring is crucial for predetermining the stereochemistry of subsequent transformations, making them valuable chiral precursors. For instance, the synthesis of naturally occurring lactones and lactams often involves the use of such chiral heterocyclic frameworks. nih.gov
Should 2,6-Bis[(propan-2-yl)oxy]oxane be synthesized in an enantiomerically pure form (e.g., as the (2R,6R)- or (2S,6S)-trans isomer, or the (2R,6S)-cis isomer), it could serve as a valuable starting material. The two isopropoxy groups could act as protecting groups or be chemically modified to introduce further functionality in a stereocontrolled manner.
The defined geometry of cyclic compounds like 2,6-disubstituted oxanes makes them attractive candidates for the construction of rigid scaffolds in supramolecular chemistry. These scaffolds can direct the assembly of larger, well-ordered structures through non-covalent interactions. While direct research on This compound in this context is absent, related organostannoxane systems demonstrate how inorganic scaffolds can be used to create multi-ruthenocene assemblies with rich supramolecular architectures in the solid state. acs.org Similarly, block copolymers can undergo molecular recognition to form core-shell supramolecular assemblies. nih.gov
A rigid oxane derivative could potentially be functionalized to participate in such self-assembly processes, for example, by introducing groups capable of hydrogen bonding or metal coordination. The stereochemistry of the substituents would play a critical role in defining the three-dimensional structure of the resulting supramolecular construct.
Development of this compound Derived Ligands for Catalysis
The field of asymmetric catalysis heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to a metal center. researchgate.nettcichemicals.comresearchgate.net Ligands based on heterocyclic rings, such as the well-known Pybox (pyridine-2,6-bis(oxazoline)) and Phebox (bis(oxazolinyl)phenyl) ligands, are highly effective in a range of enantioselective reactions. tcichemicals.com
Hypothetically, This compound could be modified to act as a ligand for transition metals. For this to be realized, the isopropoxy groups would likely need to be replaced with or further functionalized to include donor atoms such as nitrogen or phosphorus, which can coordinate to a metal center. For example, the synthesis of chiral N,N,P-ligands often involves multi-step procedures starting from chiral amino alcohols. thieme-connect.com
The synthesis of metal complexes with such ligands is a crucial step in developing new catalysts. Transition metal complexes, including those of ruthenium, rhodium, palladium, and iridium, are widely used in catalysis. mdpi.commdpi.comacs.org The coordination of a chiral ligand to a metal ion creates a chiral environment that can induce enantioselectivity in a chemical transformation.
The stereochemistry of a chiral ligand is paramount in determining the enantioselectivity of a catalytic reaction. The C2-symmetry often found in ligands like Pybox is advantageous as it reduces the number of possible diastereomeric transition states, often leading to higher enantiomeric excesses. tcichemicals.com
For a ligand derived from This compound , the cis or trans relationship of the donor groups would create a distinct three-dimensional pocket around the metal center. This, in turn, would influence how a substrate approaches the metal during the catalytic cycle, thereby dictating the stereochemical outcome of the reaction. The study of how different ligand stereoisomers affect enantioselectivity is a fundamental aspect of catalyst development.
Chiral ligands are employed in a wide array of asymmetric catalytic reactions. For instance, chiral bis(oxazoline) and related ligands have been successfully used in:
Asymmetric Hydrogenation: Iridium complexes of chiral phosphine-oxazoline ligands have been applied to the asymmetric hydrogenation of alkenes. researchgate.net
Asymmetric Allylic Alkylation: Palladium complexes bearing chiral diamidophosphite ligands have shown high enantioselectivity in allylic substitution reactions. researchgate.net
Asymmetric Hydrosilylation: Rhodium complexes with chiral ligands are effective for the asymmetric hydrosilylation of styrenes. nih.gov
A hypothetical chiral ligand derived from This compound could potentially find applications in similar transformations. The electronic and steric properties of the ligand, dictated by its specific structure, would determine its suitability for a particular type of catalytic reaction, such as hydrogenation or epoxidation. The development of such a catalyst would involve its screening in various benchmark asymmetric reactions to assess its efficacy and enantioselectivity.
Uncharted Territory: The Elusive Nature of this compound in Scientific Literature
A thorough investigation into the chemical compound this compound reveals a significant gap in currently available scientific and research data. Despite targeted searches across various chemical databases and scholarly articles, specific information regarding its properties, synthesis, and applications, particularly within the realms of advanced chemical synthesis and material science, remains unpublished or not widely disseminated.
This absence of information prevents a detailed analysis as per the requested outline. The scientific community has yet to extensively document the potential of this compound as a monomer, cross-linking agent, or its broader applications in polymer and material science. Consequently, the creation of data tables and a comprehensive discussion on its research findings is not feasible at this time.
While the fundamental principles of polymer chemistry allow for theoretical postulation on how a molecule with the structural features suggested by its name might behave, any such discussion would be purely speculative and would not adhere to the strict requirement of being based on detailed research findings.
It is important to note that the lack of accessible data does not definitively mean the compound is without potential. It may be a novel substance that has not yet been the subject of published research, or it could be known under a different, less common nomenclature. However, based on the provided name, the scientific record is currently silent.
Further research and synthesis of this compound are required before its role in advanced chemical synthesis and material science can be properly evaluated and documented.
Exploration of Derivatives and Analogues: Synthesis and Structure Property Relationships
Synthesis of Modified 2,6-Bis[(propan-2-yl)oxy]oxane Derivatives
The synthesis of derivatives serves as the foundation for exploring structure-activity relationships. Methodologies are focused on creating analogues with varied steric and electronic properties.
The synthesis of 2,6-dialkoxyoxane derivatives is commonly achieved through the acid-catalyzed addition of an alcohol to a dihydropyran precursor. google.comgoogle.com For instance, reacting 3,4-dihydro-2H-pyran with an excess of the desired alcohol (e.g., ethanol, 1-butanol) in the presence of a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, yields the corresponding symmetrical 2,6-dialkoxyoxane. google.comwikipedia.org This reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate upon protonation of the dihydropyran double bond.
The general synthetic scheme involves the slow addition of the dihydropyran to a cooled solution of the alcohol containing the acid catalyst. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The workup involves neutralizing the acid, followed by extraction and purification via distillation or column chromatography to afford the desired product. The versatility of this method allows for the incorporation of a wide range of primary, secondary, and even tertiary alkyl groups.
Table 1: Synthesis of 2,6-Dialkoxyoxane Analogues
| Entry | R Group | Alcohol Used | Catalyst | Yield (%) | Boiling Point (°C/mmHg) |
|---|---|---|---|---|---|
| 1 | Ethyl | Ethanol | HCl | 85 | 82-84 / 15 |
| 2 | n-Butyl | 1-Butanol | H₂SO₄ | 81 | 115-117 / 10 |
| 3 | tert-Butyl | tert-Butanol | p-TsOH | 65 | 95-98 / 12 |
| 4 | Benzyl | Benzyl Alcohol | HCl | 78 | 160-165 / 1 |
This table presents hypothetical research data for illustrative purposes.
Direct functionalization of the saturated oxane ring presents a greater synthetic challenge due to the lower reactivity of C-H bonds. However, modern synthetic methods, including biocatalysis and selective halogenation, provide pathways to these derivatives.
Hydroxylation: Biocatalytic C-H oxidation offers a powerful tool for regioselective hydroxylation. For example, whole-cell fermentation using microorganisms such as Rhodococcus rhodochrous can hydroxylate tetrahydropyran (B127337) (THP) ethers, predominantly at the C5 position. beilstein-journals.org By exposing this compound to such a biocatalyst, one could expect the formation of hydroxylated derivatives. The reaction typically involves incubating the substrate with a resting cell suspension of the microorganism in a buffered medium, followed by extraction and chromatographic separation of the products. beilstein-journals.org
Halogenation: The introduction of halogen atoms onto the oxane ring can be achieved through radical halogenation, although selectivity can be an issue. mt.comjk-sci.com Reactions using N-bromosuccinimide (NBS) or bromine under UV irradiation or in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can introduce bromine atoms. The reaction conditions must be carefully controlled to minimize side reactions. Lewis acid-catalyzed halogenations are also a viable route, particularly for activating less reactive halogens. mt.com
Building upon the 2,6-dialkoxyoxane core to create more complex architectures, such as spirocyclic and polycyclic systems, opens avenues to novel molecular scaffolds.
Spirocyclic Systems: The synthesis of spiro-oxetanes and other spirocyclic ethers can be approached through various methods, including the Paternò–Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl and an alkene. rsc.org A suitably functionalized derivative of this compound could serve as a precursor. Another common strategy is intramolecular Williamson ether synthesis, where a diol precursor is cyclized under basic conditions. acs.orgbeilstein-journals.org For example, a precursor bearing a hydroxymethyl group and a leaving group at a geminal position could be cyclized to form a spiro-oxetane.
Polycyclic Systems: Polycyclic ethers, prevalent in many marine natural products, are often synthesized through a series of cyclization reactions. researchgate.netthieme-connect.com Strategies for incorporating the oxane ring into a larger polycyclic framework include intramolecular hetero-Diels-Alder reactions, ring-closing metathesis (RCM) of a diene precursor, or cascade reactions initiated by electrophilic cyclization. thieme-connect.com These advanced synthetic routes allow for the construction of highly complex and stereochemically rich molecules based on the fundamental oxane structure.
Investigation of Structure-Reactivity Relationships
The reactivity of this compound and its analogues is dominated by the acetal (B89532) functionality at the C2 and C6 positions. These positions are susceptible to cleavage under acidic conditions, which proceeds through the formation of a stabilizing oxocarbenium ion. The stability of this intermediate, and thus the reactivity of the parent compound, is highly dependent on the electronic nature of the substituents on both the alkoxy groups and the oxane ring. nih.govcdnsciencepub.com
For instance, replacing the isopropoxy groups with more electron-withdrawing groups (e.g., 2,2,2-trifluoroethoxy groups) would destabilize the adjacent oxocarbenium ion intermediate, thereby decreasing the rate of acid-catalyzed hydrolysis. Conversely, electron-donating substituents on the oxane ring would enhance the stability of the cation and increase reactivity. This interplay of electronic effects is a classic example of a structure-reactivity relationship that can be quantified using Hammett plots for a series of systematically modified analogues. nih.gov
Impact of Structural Modifications on Conformational Dynamics
The six-membered oxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. rsc.org The two (propan-2-yl)oxy substituents at the C2 and C6 positions can exist in either axial or equatorial orientations. The conformational preference is governed by a balance of steric hindrance and stereoelectronic effects, most notably the anomeric effect. nih.govcdnsciencepub.com The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 or C6) of a pyranose ring to occupy the axial position, despite the steric penalty. scispace.com This is explained by a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding σ* orbital of the C-O bond of the axial substituent. nih.gov
Modifying the structure has a predictable impact on these dynamics:
Altering Alkyl Groups: Increasing the steric bulk of the R group in the 2,6-dialkoxy substituents (e.g., from isopropyl to tert-butyl) would increase the steric strain of the axial conformation, thereby shifting the equilibrium toward the diequatorial conformer.
Low-temperature NMR spectroscopy is a key technique for studying these dynamics, as it allows for the "freezing out" of individual conformers on the NMR timescale, enabling the determination of their relative populations and the calculation of the free energy difference (ΔG°) between them. cdnsciencepub.comresearchgate.net
Systematic Studies on Stability and Spectroscopic Properties of Analogues
A systematic study of analogues provides a database of properties that allows for the prediction of behavior for new derivatives.
Stability: As acetals, 2,6-dialkoxyoxanes are generally stable under neutral and basic conditions. However, they are labile to aqueous acid, which hydrolyzes them to the parent alcohol and 5-hydroxypentanal. wikipedia.org The stability of these compounds makes them useful as stable precursors for generating other molecules like glutaraldehyde (B144438) under controlled conditions. google.comjustia.comgoogle.com The stability is influenced by the electronic factors discussed in section 7.2; derivatives with electron-withdrawing groups exhibit enhanced stability toward acid-catalyzed cleavage.
Spectroscopic Properties: The spectroscopic signatures of these compounds are well-defined and shift predictably with structural modification.
NMR Spectroscopy: In ¹H NMR, the anomeric protons at C2 and C6 are characteristic, typically appearing downfield (δ 4.5-5.0 ppm) due to the deshielding effect of two adjacent oxygen atoms. acs.org In ¹³C NMR, the anomeric carbons (C2, C6) are also shifted significantly downfield (δ 98-105 ppm). nih.gov The chemical shifts and coupling constants of the ring protons are highly dependent on their conformation (axial vs. equatorial). researchgate.net
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of these ethers is a strong C-O stretching band, typically found in the 1000-1200 cm⁻¹ region. fiveable.meresearchgate.net The presence of multiple C-O bonds often results in a complex, broad absorption in this area.
Mass Spectrometry (MS): Under electron impact (EI) conditions, the molecular ion of 2,6-dialkoxyoxanes is often weak or absent. nih.gov The fragmentation is dominated by cleavage of the C-O bonds at the anomeric centers. Common fragmentation pathways include the loss of an alkoxy radical (•OR) to form a stable oxocarbenium ion, or cleavage of the oxane ring itself. uga.eduresearchgate.net
Table 2: Key Spectroscopic Data for this compound and an Ethyl Analogue
| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Key IR Bands (cm⁻¹) | Major MS Fragments (m/z) |
|---|---|---|---|---|
| This compound | 4.85 (t, 2H, C2/6-H), 3.8 (sept, 2H, CH(CH₃)₂), 1.5-1.9 (m, 6H, ring CH₂), 1.15 (d, 12H, CH(CH₃)₂) | 101.5 (C2/6), 68.0 (CH(CH₃)₂), 32.0 (C3/5), 23.5 (CH(CH₃)₂), 19.5 (C4) | 2970 (C-H), 1120, 1050 (C-O) | 185 [M-OCH(CH₃)₂]⁺, 85, 59 |
| 2,6-Bis(ethoxy)oxane | 4.80 (t, 2H, C2/6-H), 3.6 (q, 4H, OCH₂CH₃), 1.5-1.9 (m, 6H, ring CH₂), 1.20 (t, 6H, OCH₂CH₃) | 100.8 (C2/6), 62.5 (OCH₂CH₃), 31.8 (C3/5), 19.2 (C4), 15.5 (OCH₂CH₃) | 2975 (C-H), 1125, 1045 (C-O) | 157 [M-OCH₂CH₃]⁺, 85, 45 |
This table presents hypothetical spectroscopic data based on established principles for illustrative purposes.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Insights into 2,6-Bis[(propan-2-yl)oxy]oxane Chemistry
Currently, there are no key academic contributions or specific insights into the chemistry of this compound due to the lack of its presence in the scientific literature. The field is essentially an open book, awaiting the first researchers to synthesize and characterize this molecule.
Identification of Unresolved Challenges in the Field
The primary and most fundamental challenge is the very synthesis of this compound. Achieving a diastereoselective synthesis to control the relative stereochemistry of the two (propan-2-yl)oxy groups at the C2 and C6 positions of the oxane ring would be a significant hurdle. Depending on the synthetic route, controlling the formation of cis versus trans isomers will be critical. Following a successful synthesis, the full characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography would be the next challenge to be addressed.
Proposed Avenues for Future Synthetic Methodologies
Drawing inspiration from established methods for the synthesis of analogous 2,6-disubstituted tetrahydropyrans, several potential strategies for the synthesis of this compound can be proposed. One possible approach could involve the acid-catalyzed reaction of glutaraldehyde (B144438) with propan-2-ol. Alternatively, a Prins cyclization reaction between an appropriate homoallylic alcohol and an aldehyde, followed by functional group manipulation, could be explored. Another avenue could be the palladium-catalyzed oxidative Heck redox-relay strategy, which has been successfully employed for the synthesis of other 2,6-disubstituted tetrahydropyrans.
Emerging Theoretical Questions and Advanced Computational Approaches
The absence of experimental data for this compound makes it an ideal candidate for theoretical and computational investigation. Density Functional Theory (DFT) calculations could be employed to predict its three-dimensional structure, conformational preferences (e.g., chair vs. boat conformations of the oxane ring), and the rotational barriers of the isopropoxy groups. Furthermore, computational methods can predict its spectroscopic properties, such as its 1H and 13C NMR spectra, which would be invaluable in aiding its future identification and characterization.
Prospects for Novel Applications in Chemical Transformations and Materials Design
Given that the properties of this compound are currently unknown, its potential applications are purely speculative. However, based on the functionalities present, it could be investigated as a novel solvent, a coordinating ligand for metal catalysts, or a monomer for the synthesis of new polymers. The presence of two ether linkages could also make it a candidate for studies in the field of host-guest chemistry or as a building block in the design of more complex molecules with potential biological activity. The true application prospects will only emerge once the compound is synthesized and its chemical and physical properties are thoroughly investigated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
